

Technical Guide: Crystal Structure Analysis of 1,2-Dibenzoylacenaphthylene

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Compound of Interest

Compound Name: 1,2-Diphenylacenaphthylene

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This technical guide provides a detailed overview of the crystal structure of 1,2-dibenzoylacenaphthylene (C₂₆H₁₆O₂), intended for researchers, scientists, and professionals in drug development. The document outlines the experimental methodologies, presents key crystallographic data in a structured format, and visualizes the experimental workflow.

Experimental Protocols

The methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of 1,2-dibenzoylacenaphthylene are detailed below.

Synthesis and Crystallization

The synthesis of 1,2-dibenzoylacenaphthylene was performed according to previously established methods. Single crystals suitable for X-ray diffraction analysis were obtained.

X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions 0.69 mm x 0.65 mm x 0.41 mm was selected for X-ray diffraction analysis. The data was collected at a temperature of 173 K using a Bruker PHOTON-100 CMOS diffractometer with Mo K α radiation (λ = 0.71073 Å). A numerical absorption correction was applied using SADABS2014/5.

The crystal structure was solved and refined using SHELXL. All hydrogen atom parameters were refined. The final refinement statistics indicate a high-quality structure determination.



Data Presentation

The quantitative data from the crystal structure analysis of 1,2-dibenzoylacenaphthylene are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details



Parameter	Value
Empirical Formula	C26H16O2
Formula Weight	360.39
Temperature	173 K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	9.4578 (4) Å
b	10.2665 (5) Å
С	10.9183 (4) Å
α	71.448 (2)°
β	66.494 (2)°
У	84.269 (2)°
Volume	921.21 (7) Å ³
Z	2
Data Collection	
Diffractometer	Bruker PHOTON-100 CMOS
Reflections Collected	4661
Refinement	
$R[F^2 > 2\sigma(F^2)]$	0.044
wR(F²)	0.119
Goodness-of-fit (S)	1.05
Parameters	317



Δρ_max_	0.29 e Å⁻³
Δρ_min_	-0.23 e Å ⁻³

Table 2: Key Molecular Geometry Parameters

Parameter	Value
Angle between acenaphthylene and benzoyl group 1	62.6 (1)°
Angle between acenaphthylene and benzoyl group 2	57.8 (1)°
Interplanar distance between stacked acenaphthylene groups	3.37 (1) Å

Molecular and Crystal Packing

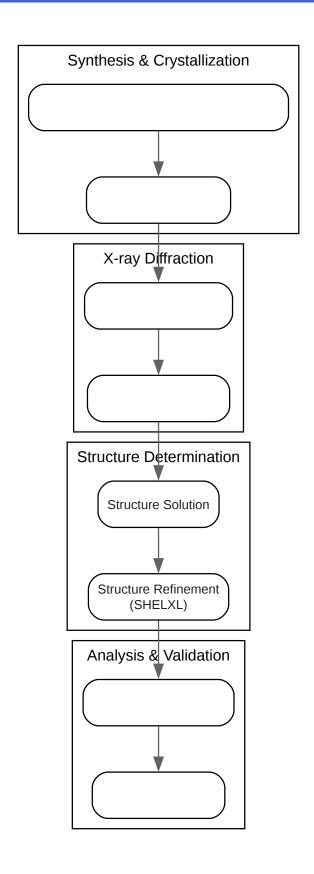
The 1,2-dibenzoylacenaphthylene molecule crystallizes with two molecules in the asymmetric unit. The acenaphthylene core is planar, and the two benzoyl groups are oriented on the same side of this plane.[1] This 'pseudo-cis' conformation is likely due to steric hindrance, which restricts the rotation of the benzoyl groups.[1]

In the crystal lattice, neighboring acenaphthylene groups are related by a center of symmetry and are stacked with an interplanar distance of 3.37 (1) Å, indicating significant π - π stacking interactions that contribute to the stability of the crystal packing.[1] There are no strong intermolecular hydrogen bonds observed in the structure.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the crystal structure analysis of 1,2-dibenzoylacenaphthylene.





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Workflow for crystal structure analysis.



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References

- 1. Crystal structure of 1,2-dibenzoylacenaphthylene PMC [pmc.ncbi.nlm.nih.gov]
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